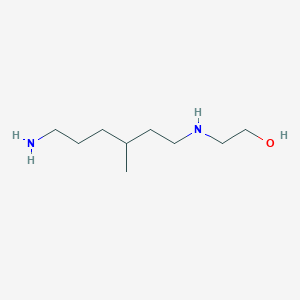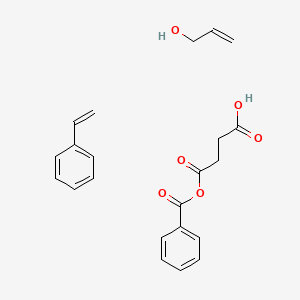![molecular formula C10H18NO+ B13773636 3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane](/img/structure/B13773636.png)
3,3-dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane is a bicyclic compound with a unique structure that includes a quaternary ammonium group. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane typically involves the reaction of a bicyclic ketone with a methylating agent. One common method includes the use of methyl iodide in the presence of a base to introduce the dimethyl groups. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and minimizing environmental impact. The use of catalysts and advanced purification techniques are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve hydrogenation using palladium catalysts, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, where halides can be replaced by other nucleophiles under mild conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group plays a crucial role in binding to negatively charged sites on proteins, influencing their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
- 9,9-Dimethyl-7-oxo-3-oxa-9-azoniabicyclo[3.3.1]nonane iodide
- 8,8-Dimethyl-3-oxo-8-azoniabicyclo[3.2.1]octane iodide
- 3,9,9-Trimethyl-4-oxo-3-aza-9-azoniabicyclo[4.2.1]nonane iodide
Uniqueness
3,3-Dimethyl-9-oxo-3-Azoniabicyclo[3.3.1]nonane stands out due to its specific structural features, including the quaternary ammonium group and the bicyclic framework. These characteristics confer unique reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18NO+ |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
(1R,5S)-3,3-dimethyl-3-azoniabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C10H18NO/c1-11(2)6-8-4-3-5-9(7-11)10(8)12/h8-9H,3-7H2,1-2H3/q+1/t8-,9+ |
InChI Key |
IWPBJJZMIYNCCR-DTORHVGOSA-N |
Isomeric SMILES |
C[N+]1(C[C@H]2CCC[C@@H](C1)C2=O)C |
Canonical SMILES |
C[N+]1(CC2CCCC(C1)C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


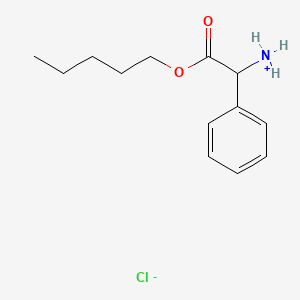
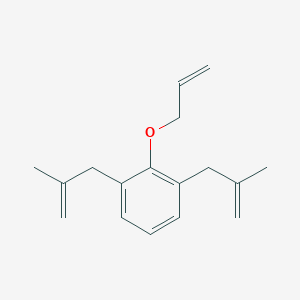
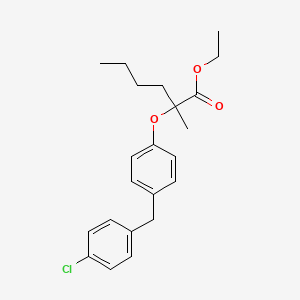
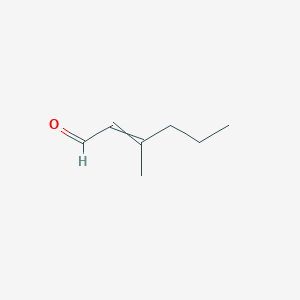
![Acetamide, N-[2-[(5-bromo-7-nitro-1,2-benzisothiazol-4-yl)azo]-5-(diethylamino)phenyl]-2-phenoxy-](/img/structure/B13773589.png)

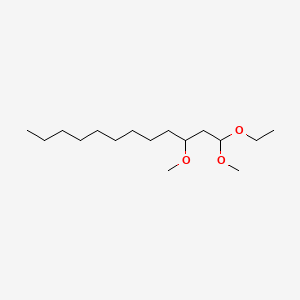
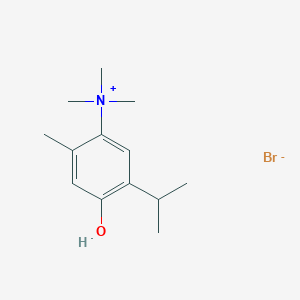
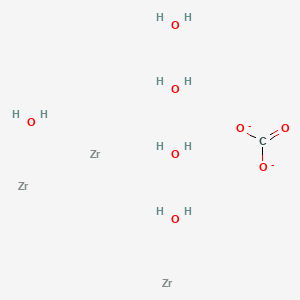
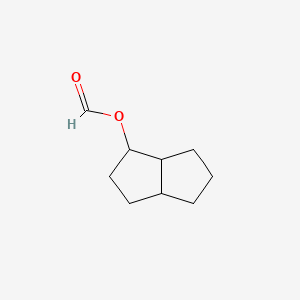
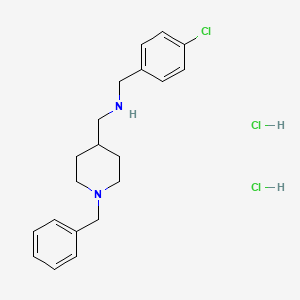
![[(3Z)-2-cyano-3-[3-(2,2-dicyanoethenyl)-2H-pyran-5-ylidene]prop-1-enylidene]azanide;tetramethylazanium](/img/structure/B13773628.png)
